molecular formula C8H7Cl2NO B131262 1-(2-Amino-4-chlorophenyl)-2-chloroethanone CAS No. 64605-37-4

1-(2-Amino-4-chlorophenyl)-2-chloroethanone

Cat. No.: B131262
CAS No.: 64605-37-4
M. Wt: 204.05 g/mol
InChI Key: VDLXWVJCSVAOKZ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)-2-chloroethanone is an organic compound that features both amino and chloro functional groups

Preparation Methods

The synthesis of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone typically involves the reaction of 2-amino-4-chlorobenzyl alcohol with thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Amino-4-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)-2-chloroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Amino-4-chlorophenyl)-2-chloroethanone can be compared with similar compounds such as:

    2-Amino-4-chlorobenzyl alcohol: This compound has similar functional groups but differs in its reactivity and applications.

    1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine: This compound is used in pharmaceutical research and has different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-4-chlorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXWVJCSVAOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499766
Record name 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64605-37-4
Record name 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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